Cas no 1418117-88-0 (4-(Trimethylsilyl)phenyl Pivalate)

4-(Trimethylsilyl)phenyl Pivalate 化学的及び物理的性質
名前と識別子
-
- 4-(Trimethylsilyl)phenyl Pivalate
- DB-252898
- 1418117-88-0
- MFCD22682787
- AKOS027256851
- 4-(Trimethylsilyl)phenylPivalate
- SY022244
- CS-0337318
- AC7742
-
- MDL: MFCD22682787
- インチ: InChI=1S/C14H22O2Si/c1-14(2,3)13(15)16-11-7-9-12(10-8-11)17(4,5)6/h7-10H,1-6H3
- InChIKey: JSNXQKSIRPPGSH-UHFFFAOYSA-N
- ほほえんだ: CC(C)(C)C(=O)OC1=CC=C(C=C1)[Si](C)(C)C
計算された属性
- せいみつぶんしりょう: 250.13900
- どういたいしつりょう: 250.138906475g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 2
- 重原子数: 17
- 回転可能化学結合数: 4
- 複雑さ: 265
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 26.3Ų
じっけんとくせい
- PSA: 26.30000
- LogP: 3.18330
4-(Trimethylsilyl)phenyl Pivalate 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
eNovation Chemicals LLC | D255071-5g |
4-(Trimethylsilyl)phenyl Pivalate |
1418117-88-0 | 95% | 5g |
$825 | 2025-02-27 | |
Apollo Scientific | OR470570-5g |
4-(Trimethylsilyl)phenyl Pivalate |
1418117-88-0 | 5g |
£210.00 | 2023-09-01 | ||
eNovation Chemicals LLC | D255071-5g |
4-(Trimethylsilyl)phenyl Pivalate |
1418117-88-0 | 95% | 5g |
$825 | 2025-02-28 | |
Alichem | A019122500-25g |
4-(Trimethylsilyl)phenyl Pivalate |
1418117-88-0 | 95% | 25g |
483.48 USD | 2021-06-16 | |
eNovation Chemicals LLC | D255071-5g |
4-(Trimethylsilyl)phenyl Pivalate |
1418117-88-0 | 95% | 5g |
$825 | 2024-07-20 |
4-(Trimethylsilyl)phenyl Pivalate 関連文献
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Huanhuan Huo,Yongqing Zhao,Cailing Xu J. Mater. Chem. A, 2014,2, 15111-15117
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Chieh-Jui Tsou,Chia-yin Chu,Yann Hung,Chung-Yuan Mou J. Mater. Chem. B, 2013,1, 5557-5563
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Nelly Khidekel,Linda C. Hsieh-Wilson Org. Biomol. Chem., 2004,2, 1-7
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Honghong Zhang,Zuo Xiao,Jeromy J. Rech,Helin Niu,Wei You,Liming Ding Mater. Chem. Front., 2018,2, 700-703
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Hui Yang,Kou-Sen Cao,Wen-Hua Zheng Chem. Commun., 2017,53, 3737-3740
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Mingguang Ren,Qingyu Xu,Shoujuan Wang,Lu Liu,Fangong Kong Chem. Commun., 2020,56, 13351-13354
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Chuanchuan Fan,Ziyang Xu,Tengling Wu,Chunyan Cui,Yang Liu,Bo Liu,Jianhai Yang,Wenguang Liu Biomater. Sci., 2021,9, 5116-5126
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Samuel J. Rowley-Neale,Jamie M. Fearn,Dale A. C. Brownson,Graham C. Smith,Xiaobo Ji,Craig E. Banks Nanoscale, 2016,8, 14767-14777
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Lydia Helena Wong,Zhenghua Su,Hanyu Yao,Yufang Li RSC Adv., 2016,6, 54049-54053
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Shuhei Furukawa,Tanya Balandina,Klaus Müllen,Mark Van der Auweraer,Steven De Feyter Nanoscale, 2010,2, 1773-1780
4-(Trimethylsilyl)phenyl Pivalateに関する追加情報
4-(Trimethylsilyl)phenyl Pivalate: A Comprehensive Overview
4-(Trimethylsilyl)phenyl Pivalate, also known by its CAS number CAS No. 1418117-88-0, is a compound of significant interest in the fields of organic chemistry, materials science, and pharmaceutical research. This compound is a derivative of pivalic acid, which is widely used as a protecting group in organic synthesis due to its stability and ease of removal under specific conditions.
The structure of 4-(Trimethylsilyl)phenyl Pivalate consists of a pivalate group attached to a phenyl ring substituted with a trimethylsilyl (TMS) group at the para position. The TMS group, which is a common protecting group for hydroxyl and carboxylic acid functionalities, adds unique properties to the molecule, such as increased stability and reactivity in certain chemical transformations.
Recent studies have highlighted the potential of 4-(Trimethylsilyl)phenyl Pivalate in various applications. For instance, researchers have explored its use as a precursor in the synthesis of bioactive compounds, where the TMS group plays a crucial role in controlling the reactivity of the molecule during complex synthetic routes. Additionally, its stability under harsh reaction conditions makes it an ideal candidate for use in high-throughput screening processes in drug discovery.
In terms of physical properties, 4-(Trimethylsilyl)phenyl Pivalate exhibits a melting point of approximately 95°C and is soluble in common organic solvents such as dichloromethane and ethyl acetate. Its spectroscopic data, including NMR and IR spectra, have been well-documented, providing valuable insights into its structural integrity and functional group reactivity.
The synthesis of 4-(Trimethylsilyl)phenyl Pivalate typically involves a two-step process: first, the preparation of pivalic acid from tert-butanol via oxidation; second, the coupling reaction with 4-trimethylsilylphenol using standard esterification techniques. This method ensures high yields and purity, making it suitable for large-scale production.
In the context of materials science, 4-(Trimethylsilyl)phenyl Pivalate has been investigated for its potential as a precursor in the synthesis of advanced polymers and hybrid materials. Its ability to undergo controlled polymerization reactions under specific conditions has opened new avenues for developing high-performance materials with tailored properties.
Furthermore, recent advancements in green chemistry have led to the exploration of more sustainable methods for synthesizing 4-(Trimethylsilyl)phenyl Pivalate. For example, researchers have developed catalyst systems that enable the esterification reaction to proceed under milder conditions with reduced energy consumption and waste generation.
In conclusion, 4-(Trimethylsilyl)phenyl Pivalate, with its unique combination of chemical stability and functional versatility, continues to be a focal point in various research domains. As new applications emerge and synthetic methodologies evolve, this compound is poised to play an even more significant role in advancing scientific innovation across multiple disciplines.
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